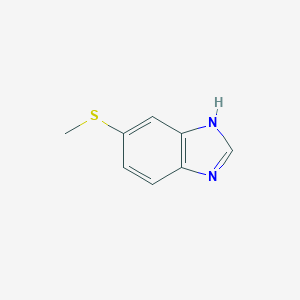

6-(methylthio)-1H-benzimidazole

Description

Properties

CAS No. |

121537-61-9 |

|---|---|

Molecular Formula |

C8H8N2S |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

6-methylsulfanyl-1H-benzimidazole |

InChI |

InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) |

InChI Key |

WPZAUVRYUCIFAI-UHFFFAOYSA-N |

SMILES |

CSC1=CC2=C(C=C1)N=CN2 |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=CN2 |

Synonyms |

1H-Benzimidazole,5-(methylthio)-(9CI) |

Origin of Product |

United States |

Structure Activity Relationships Sar of 6 Methylthio 1h Benzimidazole Derivatives

Influence of the Methylthio Moiety on Biological Potency and Selectivity

The methylthio group (-SCH₃) at the 6-position of the benzimidazole (B57391) ring plays a pivotal role in defining the biological activity of the resulting derivatives. Its electronic and lipophilic properties can significantly influence how the molecule interacts with biological targets. For instance, in a series of benzimidazole-chalcone hybrids designed as potential topoisomerase II catalytic inhibitors, the presence and nature of substituents on the benzimidazole ring were found to be crucial for activity. nih.gov

The introduction of a methylthio group can modulate the electron density of the benzimidazole ring system, which in turn affects its binding affinity to various enzymes and receptors. researchgate.net This modulation is key to enhancing the potency and selectivity of these compounds for specific biological targets. For example, studies on antiparasitic benzimidazoles have shown that a propylthio group at the 6-position can significantly impact activity against different protozoans. rsc.orgrsc.org

The lipophilicity imparted by the methylthio group can also enhance the cell membrane permeability of the compounds, a critical factor for reaching intracellular targets. researchgate.net This is particularly important for antimicrobial and anticancer agents that need to penetrate cell walls and membranes to exert their effects.

Impact of Substituents at the 6-Position on Pharmacological Profile

The C-6 position of the benzimidazole nucleus is a key site for substitution, and the nature of the substituent at this position can drastically alter the pharmacological profile of the compound. nih.govnih.govdiva-portal.org

The electronic nature of the substituent at the C-6 position has a profound effect on the biological activity. Generally, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the pKa of the benzimidazole ring, which in turn affects its ionization state and ability to interact with biological targets.

In the context of anticancer agents, research has shown that both EDGs and EWGs at various positions can be beneficial. For instance, in the synthesis of benzimidazole-chalcone hybrids, compounds with EDGs like methoxy (B1213986) (-OCH₃) at certain positions showed strong inhibitory activity on Topoisomerase II. nih.gov Conversely, other studies on anticancer bis-benzimidazoles investigated both EWGs (like trifluoromethyl, -CF₃) and EDGs (like dimethoxy) to explore their impact on anticancer properties. nih.gov

For antimicrobial activity, the effect of these groups can be species-dependent. In some cases, electron-releasing groups at the para position of a phenyl ring attached to the benzimidazole core contributed to promising antifungal activity. nih.gov In the synthesis of 2-substituted benzimidazoles, aromatic aldehydes with electron-donating groups were observed to react faster in some instances. researchgate.net

A study on N,2,6-trisubstituted 1H-benzimidazole derivatives designed as antimicrobial and anticancer agents explored the effects of having hydrogen or a methyl group at the C-6 position. nih.govdiva-portal.org Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives investigated the impact of having a chloro (-Cl) or nitro (-NO₂) group, both of which are electron-withdrawing, on antimicrobial and anticancer activities. nih.govrsc.orgresearchgate.net

Here is an interactive data table summarizing the effects of different substituents at the C-6 position on biological activity based on various studies:

| Substituent at C-6 | Substituent Type | Observed Biological Activity | Reference |

| -H, -CH₃ | Electron-Donating (for -CH₃) | Antimicrobial and anticancer | nih.govdiva-portal.org |

| -Cl, -NO₂ | Electron-Withdrawing | Antimicrobial and anticancer | nih.govrsc.orgresearchgate.net |

| Propylthio | Electron-Donating | Antiparasitic | rsc.orgrsc.org |

| 5,6-dimethoxy | Electron-Donating | Anticancer | rsc.org |

The size (steric effects) and fat-solubility (lipophilicity) of the substituent at the 6-position are also crucial for pharmacological activity. Larger, bulkier groups can sterically hinder the binding of the molecule to its target, while lipophilicity can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, in the development of anti-inflammatory benzimidazoles, substitutions at the C-5 and C-6 positions with halogen atoms or alkyl/alkoxy groups were found to contribute to the activity. ijpsonline.com The lipophilic character of these groups can enhance the compound's ability to cross cell membranes and reach its site of action.

The interplay between steric and electronic effects is complex. A bulky group might be detrimental to activity if it prevents optimal binding, but its lipophilic nature might be beneficial for cell penetration. Therefore, a balance between these properties is often necessary to achieve the desired pharmacological profile.

Role of Substitutions at Other Positions (N-1, C-2) in Modulating Activity

Alkylation or substitution at the N-1 position of the benzimidazole ring can significantly enhance the biological activity of the resulting derivatives. nih.gov This modification can increase the lipophilicity of the compound, improve its metabolic stability, and provide additional points of interaction with the biological target. lookchem.comresearchgate.net

For example, N-1 alkylated benzimidazoles have been investigated as potential antiviral agents. nih.govresearchgate.net The nature and position of the substituent at the N-1 position, whether polar or non-polar, have been shown to play an important role in determining the antiviral properties of the compounds. nih.govresearchgate.net

In the design of antimicrobial and anticancer agents, the introduction of various substituents at the N-1 position, such as benzyl (B1604629) groups, has been shown to increase chemotherapeutic activity. nih.govresearchgate.net This is a common strategy employed in drug design, as seen in drugs like clemizole (B1669166) and candesartan. nih.govnih.govresearchgate.net

The following table presents data on how N-1 substitutions impact biological activity:

| N-1 Substituent | Resulting Biological Activity | Reference |

| Alkyl groups | Antiviral | nih.govresearchgate.net |

| Benzyl groups | Increased chemotherapeutic activity | nih.govnih.govresearchgate.net |

| Substituted halides | Antimicrobial and anticancer | nih.govrsc.orgresearchgate.net |

The biological activity of 6-(methylthio)-1H-benzimidazole derivatives is often the result of a complex interplay between the substituents at the C-2 and C-6 positions. nih.govnih.gov The combination of different groups at these two positions can lead to synergistic effects, enhancing the potency and selectivity of the compounds.

For example, a study on 1,2,6-trisubstituted benzimidazoles as anti-inflammatory agents found that the activity was highly dependent on the groups substituted at the C-6 position, while the nature of the substituent at the C-2 position also played a significant role. nih.gov In some cases, the activity was inversely related to the length of a linker group at the C-2 position. nih.gov

Research on N,2,6-trisubstituted 1H-benzimidazole derivatives has also emphasized the importance of the interplay between these positions for antimicrobial and anticancer activities. nih.govdiva-portal.org The combination of specific aromatic substitutions at C-2 and methyl or hydrogen at C-6, along with N-1 substitution, was crucial for the observed biological effects. nih.govdiva-portal.org

Comparative SAR Analysis with Other Benzimidazole Analogs and Bioisosteres

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. nih.govnih.gov The 6-position, in particular, has been identified as a critical site for modification, where substituents can modulate the electronic, steric, and lipophilic properties of the entire molecule, thereby affecting its interaction with biological targets. nih.govrsc.org A comparative analysis of this compound with other analogs and bioisosteres reveals key structural determinants for activity.

The introduction of different functional groups at the C-6 position leads to a wide spectrum of pharmacological activities. The methylthio (-SCH₃) group is an interesting substituent as it is moderately lipophilic and has electron-donating properties through resonance, yet the sulfur atom can also participate in specific interactions, such as hydrogen bonding or metal coordination.

In comparative studies, the electronic nature of the substituent at C-6 is a recurring theme. For instance, research on N,2,6-trisubstituted benzimidazoles designed as antimicrobial and anticancer agents specifically varied the C-6 substituent between hydrogen and a methyl group to probe its effect on bioactivity. nih.gov In one study, a compound featuring a 6-methyl group, N-benzyl, and a 2-(4-chlorophenyl) moiety (Compound 4c in the study) demonstrated potent antimicrobial and anticancer activities. rsc.org The electron-donating methyl group at C-6 appears favorable in this context.

Conversely, the replacement of the methylthio group with strongly electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) can have a significant, though variable, impact. SAR studies on antimicrobial agents have indicated that a chlorine atom at the 6-position can be crucial for activity. rjptonline.org Similarly, other research has shown that electron-withdrawing groups can enhance the antimicrobial profile of benzimidazole derivatives. nih.gov For anti-inflammatory activity, the substitution of a nitrile group (-CN), another electron-withdrawing moiety, at the 6-position of certain benzimidazoles resulted in excellent inhibitory activity against Janus kinase 3 (JAK3). nih.gov This suggests that for certain targets, reducing the electron density of the benzene (B151609) ring is beneficial, a contrasting effect to that expected from the methylthio group.

The following table summarizes the comparative activity of benzimidazole derivatives with different substituents at the C-6 position against various targets.

| Compound ID (Reference) | C-2 Substituent | C-6 Substituent | N-1 Substituent | Target/Activity | Activity Data |

| 4c rsc.org | 4-Chlorophenyl | -CH₃ | Benzyl | Anticancer (HepG2) | IC₅₀ = 2.39 µM |

| 4c rsc.org | 4-Chlorophenyl | -CH₃ | Benzyl | Antibacterial (MRSA) | MIC = 4 µg/mL |

| 3l rsc.org | 4-Chlorophenyl | -H | 4-Chlorobenzyl | Anticancer (HepG2) | IC₅₀ = 3.11 µM |

| 3l rsc.org | 4-Chlorophenyl | -H | 4-Chlorobenzyl | Antibacterial (MRSA) | MIC = 4 µg/mL |

| Analog rjptonline.org | Varied | -Cl | Varied | Antimicrobial | Required for activity |

| Analog nih.gov | Varied | -CN | Varied | Anti-inflammatory (JAK3) | Excellent inhibition |

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds by exchanging a functional group with another that retains similar biological activity but may improve physicochemical or pharmacokinetic properties. nih.govnih.gov For the this compound scaffold, bioisosteric modifications can be considered for both the methylthio group and the benzimidazole core itself.

Bioisosteres of the Methylthio Group: The methylthio group (-SCH₃) can be replaced by a variety of other groups. A classic bioisosteric replacement is the methoxy group (-OCH₃), which maintains similar steric bulk but alters electronic properties and hydrogen bonding potential. Other non-classical bioisosteres for the sulfur-containing group include the sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) groups, which would drastically increase polarity and hydrogen bonding capability. Halogens, such as chlorine (-Cl) or bromine (-Br), can also be considered as bioisosteres due to their similar size and lipophilicity, though they possess different electronic characteristics. cambridgemedchemconsulting.com

Bioisosteres of the Benzimidazole Nucleus: The benzimidazole ring itself is often considered a bioisostere of naturally occurring purines. researchgate.net In drug design, it can be replaced by other bicyclic heteroaromatic systems to explore new chemical space and intellectual property. researchgate.net A notable bioisostere for benzimidazole is the 1H-indazole scaffold. nih.gov While both are bicyclic aromatic systems with two nitrogen atoms, their arrangement differs, leading to distinct electronic distributions and hydrogen bonding patterns. This can result in altered target affinity, selectivity, and metabolic stability. For example, replacing a benzimidazole core with an indazole has been successfully employed in the development of potent kinase inhibitors. nih.gov Other potential bioisosteres for the benzimidazole nucleus include benzoxazole (B165842) and benzothiazole, which replace one of the nitrogen atoms with oxygen or sulfur, respectively, thereby modifying the hydrogen-bonding donor/acceptor profile of the core structure.

The strategic replacement of either the 6-methylthio substituent or the core benzimidazole ring system with appropriate bioisosteres represents a rational approach to modulate the biological activity and drug-like properties of this class of compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinity and Active Site Analysis

While specific molecular docking studies on 6-(methylthio)-1H-benzimidazole are not extensively documented in the reviewed literature, studies on structurally related benzimidazole (B57391) derivatives provide valuable insights into their potential binding affinities and interactions with various biological targets. For instance, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives, which share a common scaffold with this compound, investigated their potential as antimicrobial and anticancer agents. nih.gov In this study, docking simulations were performed on derivatives of a parent compound, 6-Methyl-2-(4-(methylthio)phenyl)-1H-benzimidazole, against dihydrofolate reductase (DHFR), a key enzyme in both microbial and cancer cell proliferation. nih.gov These studies are crucial in predicting the binding energy, which is a measure of the affinity of the ligand for the protein's active site. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

The analysis of the active site involves identifying the key amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, in studies of other benzimidazole derivatives targeting enzymes like beta-tubulin, specific amino acid residues within the colchicine (B1669291) binding site, such as THR A:340 and TYR A:312, were identified as forming crucial hydrogen bonds. nih.gov Similar analyses for this compound would be essential to understand its mechanism of action at a molecular level.

Table 1: Illustrative Binding Energies of Benzimidazole Derivatives against Various Targets

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Benzimidazole-1,3,4-oxadiazole derivatives | Topoisomerase I | -5.45 to -5.51 | nih.gov |

| Benzimidazole-pyrimidine hybrids | Tubulin | - | nih.gov |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin (1SA0) | -8.50 | nih.gov |

| Albendazole (standard) | Beta-tubulin (1SA0) | -7.0 | nih.gov |

This table presents data for various benzimidazole derivatives to illustrate the range of binding affinities observed in this class of compounds, as specific data for this compound was not found.

Identification of Crucial Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of these features, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For benzimidazole derivatives, pharmacophore models have been developed to identify key features for various biological activities. For instance, a study on benzimidazole-based farnesoid X receptor (FXR) agonists identified a five-feature pharmacophore model (HHHRR) consisting of three hydrophobic features and two aromatic rings as being crucial for activity. researchgate.net Another study targeting estrogen receptor alpha (ERα) identified a pharmacophore with two hydrogen donors and three aromatic rings (DDRRR_1) as critical. researchgate.net While a specific pharmacophore model for this compound has not been reported, it is anticipated that the benzimidazole core would serve as a key aromatic feature, with the methylthio group potentially contributing to hydrophobic interactions. The identification of such features is vital for virtual screening of compound libraries to discover new molecules with similar biological activity. dovepress.comdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity

QSAR models are developed using a training set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For benzimidazole derivatives, various QSAR models have been developed for a range of activities, including anticancer and antimicrobial effects. tandfonline.combiointerfaceresearch.comnih.gov For example, a 2D-QSAR model was developed for a series of 1-(4-methoxyphenethyl)-1H-benzimidazole derivatives as antileukemic agents, which yielded a statistically significant model with a high coefficient of determination (r²) of 0.8477. tandfonline.com

While a specific QSAR model for this compound is not available in the literature, a study on 2-thioarylalkyl-1H-benzimidazole derivatives provides a relevant example. biolscigroup.us This study established a QSAR model for anthelmintic activity, demonstrating the feasibility of developing predictive models for thio-substituted benzimidazoles. biolscigroup.us The development of a robust QSAR model for this compound and its analogs would be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced biological activity.

Table 2: Statistical Parameters of an Exemplary QSAR Model for Benzimidazole Derivatives

| QSAR Model for | Statistical Parameter | Value | Reference |

| Antileukemic activity of 1-(4-methoxyphenethyl)-1H-benzimidazole derivatives | r² (coefficient of determination) | 0.8477 | tandfonline.com |

| q² (cross-validated r²) | 0.7584 | tandfonline.com |

This table provides an example of the statistical validation of a QSAR model for a series of benzimidazole derivatives, as a specific model for this compound was not found.

Identification of Key Molecular Descriptors (e.g., Electronic, Hydrophobic, Steric)

A critical aspect of QSAR modeling is the identification of molecular descriptors that significantly contribute to the biological activity. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, orbital energies), hydrophobicity (e.g., logP), and steric properties (e.g., molecular volume, surface area).

In a QSAR study of 2-thioarylalkyl-1H-benzimidazole derivatives, key descriptors identified were the dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (EHOMO), and the smallest negative charge (q-) on the molecule. biolscigroup.us This suggests that electronic properties play a crucial role in the activity of these thio-substituted benzimidazoles. Other QSAR studies on benzimidazole derivatives have highlighted the importance of descriptors such as polarizability, surface tension, and the number of hydrogen bond donors. researchgate.net For this compound, the methylthio group would likely influence both electronic and hydrophobic descriptors, making these important parameters to consider in any future QSAR study.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for calculating various electronic properties that are fundamental to understanding a molecule's reactivity and stability.

DFT calculations can provide valuable information about the electronic properties of this compound. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests higher reactivity.

Table 3: Exemplary DFT-Calculated Electronic Properties of a Benzimidazole Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method | Reference |

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | - | - | 3.881 | CAM-B3LYP/6-311G(d,p) | acs.org |

This table presents an example of DFT-calculated electronic properties for a substituted benzimidazole to illustrate the application of this method, as specific data for this compound was not found.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational space of a molecule over time and its dynamic interactions with biological targets. By simulating the atomic motions of this compound, researchers can gain a detailed understanding of its flexibility, preferred conformations, and the stability of its complexes with proteins or other biomolecules. semanticscholar.org

MD simulations of benzimidazole derivatives are typically performed using sophisticated software packages like GROMACS, AMBER, or Desmond, employing force fields such as CHARMm or OPLS. nih.gov These simulations can reveal crucial information about the stability of a ligand within a protein's binding site, often analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). semanticscholar.org For instance, a stable RMSD of a ligand-protein complex over a simulation trajectory of nanoseconds suggests a stable binding mode.

Conformational analysis through MD simulations can identify the most energetically favorable shapes of this compound. This is critical as the conformation of a molecule often dictates its biological activity. The simulations can also shed light on the binding dynamics, including the formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and its target, which are essential for understanding the mechanism of action at a molecular level. nih.gov

Below is a representative data table illustrating typical parameters and outputs from a molecular dynamics simulation study of a small molecule like this compound complexed with a target protein.

Table 1: Representative Molecular Dynamics Simulation Parameters and Results

| Parameter | Value/Description |

|---|---|

| Software | GROMACS, AMBER, Desmond |

| Force Field | CHARMm, OPLS3e |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Solvent Model | TIP3P water |

| RMSD of Ligand | < 2.0 Å (indicating stability) |

| RMSF of Protein Residues | Fluctuations highlight flexible regions interacting with the ligand |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties and Drug-Likeness

In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. nih.gov Various computational models and software tools, such as SwissADME, and admetSAR, are employed to predict these properties for this compound. ijsdr.orgnih.gov These predictions help in identifying potential liabilities and optimizing the molecular structure to enhance its drug-like characteristics.

A key aspect of this analysis is the evaluation of "drug-likeness," often guided by rules such as Lipinski's Rule of Five. This rule outlines physicochemical property ranges associated with good oral bioavailability. researchgate.netneliti.com The parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). researchgate.net

The following table presents a typical in silico ADMET and drug-likeness profile for a benzimidazole derivative like this compound, based on computational predictions.

Table 2: Predicted ADMET and Drug-Likeness Properties

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Compliance with Lipinski's Rule |

| logP (Lipophilicity) | < 5 | Optimal for membrane permeability and solubility |

| Hydrogen Bond Donors | < 5 | Good oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Indicates good cell membrane permeability |

| Aqueous Solubility | Moderately Soluble | Affects absorption and distribution |

| Human Intestinal Absorption | High | Potential for good oral absorption |

| Blood-Brain Barrier Permeability | Low to Moderate | Influences CNS effects |

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low to Moderate Risk | Potential for liver injury |

These computational predictions suggest that this compound possesses a favorable profile for further development, although potential issues such as CYP450 inhibition would require experimental validation. nih.gov The combination of molecular dynamics simulations and ADMET prediction provides a comprehensive computational assessment, guiding the rational design and optimization of new therapeutic agents based on the benzimidazole scaffold.

Perspectives and Future Research Directions

Rational Design of Novel 6-(Methylthio)-1H-Benzimidazole Analogs with Enhanced Specificity and Potency

Future research will focus on the rational, structure-based design of novel analogs of this compound to improve their binding affinity, specificity, and potency towards biological targets. Structure-activity relationship (SAR) studies have indicated that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole (B57391) ring are crucial for biological activity. nih.govnih.gov The design of new derivatives will involve the strategic introduction of various substituents at these key positions.

For instance, the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives allows for extensive diversification. nih.gov The introduction of different aryl groups at the C-2 position and alkyl or benzyl (B1604629) groups at the N-1 position can significantly influence the pharmacological profile. nih.govrsc.org Microwave-assisted synthesis has proven to be an efficient and environmentally friendly method for producing these derivatives in good to excellent yields. nih.govnih.gov

Exploration of New Therapeutic Indications and Polypharmacological Approaches

While benzimidazoles are known for a wide range of activities including antimicrobial, anticancer, and anti-inflammatory effects, the specific therapeutic profile of this compound and its analogs is still under investigation. nih.govnih.gov Future research should aim to uncover new therapeutic applications for this class of compounds. Given that a single receptor can be involved in multiple biological activities, exploring the polypharmacological potential of these analogs is a promising avenue. nih.gov For example, compounds that exhibit both antimicrobial and anticancer properties could be particularly beneficial for immunocompromised cancer patients. nih.govnih.gov

Investigations into the activity of these compounds against various parasitic protozoa and helminths have shown promise, with some derivatives being more active than existing drugs like metronidazole. nih.govlookchem.com Further screening against a broader range of pathogens and cancer cell lines is warranted.

Integration of Advanced Computational Approaches for Accelerated Drug Discovery and Optimization

Advanced computational tools are poised to accelerate the discovery and optimization of this compound-based drug candidates. Molecular docking, molecular dynamics simulations, and MMGBSA (Molecular Mechanics Generalized Born Surface Area) calculations can be employed to screen virtual libraries of analogs against various biological targets. mdpi.comnih.gov These in silico studies help in understanding ligand-target interactions and predicting the binding affinity and mode of action of new compounds. nih.govmdpi.com

Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to predict the drug-like properties of designed analogs at an early stage, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. nih.govrsc.org For example, in silico studies have identified dihydrofolate reductase (DHFR) as a potential target for both the antimicrobial and anticancer activities of some benzimidazole derivatives. nih.govrsc.org

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combining this compound analogs with existing drugs could lead to enhanced therapeutic efficacy and potentially overcome drug resistance. Research has shown that co-treatment of certain benzimidazole derivatives with antibiotics like colistin (B93849) can result in synergistic effects against resistant bacterial strains. nih.gov Future studies should systematically investigate the synergistic potential of these compounds with a wide range of therapeutic agents, including other antibiotics, antifungals, and anticancer drugs. These investigations could reveal novel combination therapies with improved clinical outcomes.

Development of Prodrug Strategies for Improved Pharmacokinetic Profiles

Many benzimidazole derivatives exhibit poor aqueous solubility and low oral bioavailability due to first-pass metabolism in the liver. nih.gov This can limit their therapeutic effectiveness. Prodrug strategies can be employed to overcome these pharmacokinetic challenges. By chemically modifying the parent compound to create a more soluble or better-absorbed prodrug, the delivery of the active agent to its target can be significantly improved. The prodrug is then converted to the active form in the body. Future research should focus on designing and synthesizing prodrugs of potent this compound analogs to enhance their pharmacokinetic properties and, consequently, their therapeutic potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.